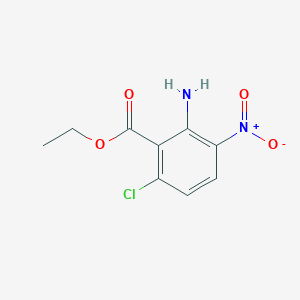
Ethyl 2-amino-6-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-nitrobenzoate typically involves a multi-step process One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by chlorination to add the chloro substituent
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce ethyl 2-chloro-3-nitrobenzoate.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to ethyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amino groups also contribute to its reactivity and potential interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 2-amino-6-chloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Ethyl 2-chloro-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Ethyl 2-amino-6-nitrobenzoate: Lacks the chloro substituent, leading to variations in its chemical behavior.
The unique combination of the amino, chloro, and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9ClN2O4 |
|---|---|
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 |
Clave InChI |
YYNZEEYUWLBWOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



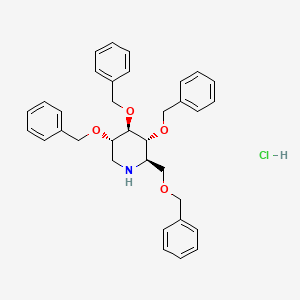
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
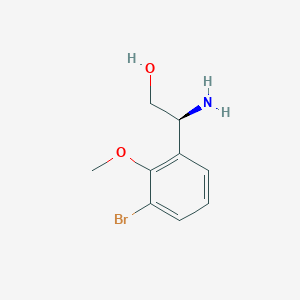
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
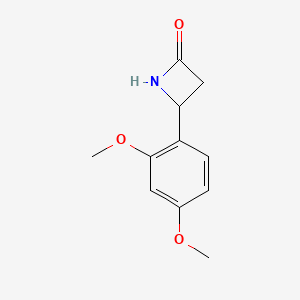
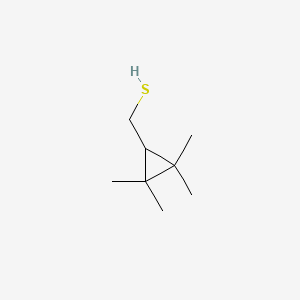
amine](/img/structure/B13481612.png)
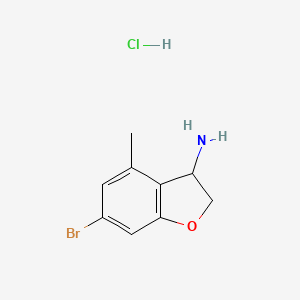


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
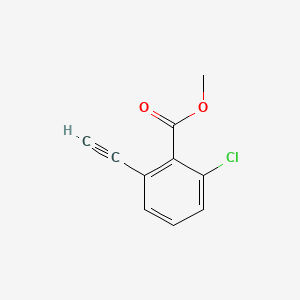
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
